(1'E)-Dechloromycorrhizin A (1'E)-Dechloromycorrhizin A (1'E)-Dechloromycorrhizin A is a natural product found in Lachnum papyraceum with data available.
Brand Name: Vulcanchem
CAS No.: 150824-26-3
VCID: VC17155189
InChI: InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1
SMILES:
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol

(1'E)-Dechloromycorrhizin A

CAS No.: 150824-26-3

Cat. No.: VC17155189

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

(1'E)-Dechloromycorrhizin A - 150824-26-3

Specification

CAS No. 150824-26-3
Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
IUPAC Name (1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione
Standard InChI InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1
Standard InChI Key PIKQVDHHJWKTME-RLFNYLBTSA-N
Isomeric SMILES C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C
Canonical SMILES CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Stereochemistry

(1'E)-Dechloromycorrhizin A has the molecular formula C₁₄H₁₆O₄ and a molecular weight of 248.27 g/mol . Its IUPAC name is (1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c]benzofuran-4,7-dione, reflecting a bicyclic framework fused with an isocoumarin moiety . The compound exhibits three defined stereocenters and one E-configured double bond in the propenyl side chain, critical for its bioactivity .

Key Structural Features:

  • Cyclopropane ring: Fused to the benzofuran system, contributing to structural rigidity.

  • α,β-Unsaturated ketone: Implicated in electrophilic interactions with biological targets.

  • Propenyl side chain: The E-configuration at the 1' position enhances nematicidal potency compared to Z-isomers .

Spectroscopic Characterization

The compound’s structure has been confirmed via 13C NMR and 2D NMR analyses. The 13C NMR spectrum reveals signals for 14 carbons, including a ketone carbonyl at δ 207.1 ppm and an α,β-unsaturated ketone at δ 185.3 ppm . The propenyl side chain shows characteristic couplings in the 1H NMR spectrum (δ 5.85 ppm, dt, J = 15.6 Hz) .

Table 1: Selected NMR Data (δ in ppm)

Carbon Position13C NMR1H NMR (Multiplicity)
C-4 (Ketone)207.1-
C-7 (α,β-Ketone)185.3-
C-1' (Propenyl)122.45.85 (dt, J=15.6 Hz)

Biosynthesis and Natural Occurrence

Fungal Source and Biosynthetic Pathway

(1'E)-Dechloromycorrhizin A is produced by Lachnum papyraceum, a saprophytic fungus inhabiting decaying plant material . Biosynthetically, it derives from polyketide precursors, with a cyclopropane ring formed via enzymatic cyclization. Halogenation (chlorination) is absent in this variant, distinguishing it from analogues like chloromycorrhizin A .

Ecological Role

In its natural habitat, the compound likely serves as a chemical defense agent against nematodes. L. papyraceum thrives in nutrient-rich decomposing matter, where nematode predation is a constant threat . The production of (1'E)-dechloromycorrhizin A may suppress nematode populations, ensuring fungal survival.

Biological Activities and Mechanisms

Nematicidal Activity

(1'E)-Dechloromycorrhizin A exhibits moderate toxicity against the model nematode Caenorhabditis elegans, with an LD₅₀ of 100 µg/mL . Comparatively, chlorinated analogues (e.g., chloromycorrhizin A) show higher potency (LD₅₀ = 1 µg/mL), suggesting that halogenation enhances bioactivity . Against the plant-parasitic nematode Meloidogyne incognita, activity is weaker (LD₅₀ > 200 µg/mL), indicating species-specific susceptibility .

Proposed Mechanism:

The α,β-unsaturated ketone moiety may act as a Michael acceptor, forming covalent adducts with nematode thiol-containing proteins (e.g., tubulin), disrupting cytoskeletal dynamics .

Structure-Activity Relationships (SAR)

  • Halogenation: Chlorine or bromine at C-6 increases nematicidal activity by improving electrophilicity.

  • Stereochemistry: The 1aR,3aS,7aS configuration is essential for target binding; epimerization abolishes activity .

  • Side Chain Configuration: E-isomers are 3–5× more potent than Z-isomers due to improved membrane permeability .

Physicochemical and Pharmacokinetic Properties

Computed Properties

PropertyValue
XLogP3-AA0.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar SA63.6 Ų
Rotatable Bonds1
Bioavailability Score0.55

Data sourced from PubChem indicate moderate lipophilicity, suggesting limited blood-brain barrier penetration.

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